molecular formula C18H17F3N6O B2552539 N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide CAS No. 1171355-95-5

N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2552539
CAS No.: 1171355-95-5
M. Wt: 390.37
InChI Key: BYLOYEMMRUHBJM-UHFFFAOYSA-N
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Description

N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H17F3N6O and its molecular weight is 390.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer and Anti-5-lipoxygenase Agents : A study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, demonstrating cytotoxic and 5-lipoxygenase inhibition activities, hinting at potential anticancer properties (Rahmouni et al., 2016).

  • Antiavian Influenza Virus Activity : Research by Hebishy et al. (2020) developed benzamide-based 5-aminopyrazoles and their corresponding derivatives, which showed significant activities against bird flu influenza (Hebishy et al., 2020).

Structural Analysis and Characterization

  • X-Ray Crystal Study : A study by Titi et al. (2020) focused on the synthesis and characterization of pyrazole derivatives, including X-ray crystallography analysis to understand their structure and potential biological activity against breast cancer and microbes (Titi et al., 2020).

  • Histone Deacetylase Inhibitor : Zhou et al. (2008) described the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound showing promise as an anticancer drug due to its role as a histone deacetylase inhibitor (Zhou et al., 2008).

Antimicrobial Evaluation

  • Antimicrobial Activities : Bhuiyan et al. (2006) worked on thienopyrimidine derivatives, showing pronounced antimicrobial activity, which could be related to the structural features of compounds like N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide (Bhuiyan et al., 2006).

  • Insecticidal and Antibacterial Potential : Deohate and Palaspagar (2020) explored the insecticidal and antibacterial potential of pyrimidine linked pyrazole heterocyclics, indicating the broad spectrum of biological activities these compounds can exhibit (Deohate & Palaspagar, 2020).

Anticancer Activity

  • Spiro Pyrazolopyrimidinones : Ismail et al. (2017) reported on the synthesis of spiro[pyrazolo[4,3-d]pyrimidinones and their evaluation for anticancer activity, suggesting their potential in medicinal chemistry (Ismail et al., 2017).

  • COX-2 Selective Inhibitors : Raffa et al. (2009) synthesized pyrazolo[3,4‐d]pyrimidine derivatives with potential anti‐inflammatory activity, demonstrating their inhibitory profile against COX‐2 (Raffa et al., 2009).

Properties

IUPAC Name

N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N6O/c1-12-25-15(11-16(26-12)27-9-3-6-24-27)22-7-8-23-17(28)13-4-2-5-14(10-13)18(19,20)21/h2-6,9-11H,7-8H2,1H3,(H,23,28)(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLOYEMMRUHBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)NCCNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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